molecular formula C12H14FNO4S B15313599 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylicacid

Cat. No.: B15313599
M. Wt: 287.31 g/mol
InChI Key: UGWOXQSFMFHZQT-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C12H14FNO4S and a molecular weight of 287.31 g/mol It is known for its unique structure, which includes a cyclopentane ring attached to a carboxylic acid group and a sulfonamide group substituted with a fluorobenzene ring

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of various enzymes and receptors .

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14FNO4S

Molecular Weight

287.31 g/mol

IUPAC Name

1-[(2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14FNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16)

InChI Key

UGWOXQSFMFHZQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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